N-[(2-Sulfanylethyl)carbamoyl]butanamide
Description
N-[(2-Sulfanylethyl)carbamoyl]butanamide is a thiol-containing amide derivative characterized by a butanamide backbone substituted with a carbamoyl group linked to a 2-sulfanylethyl moiety.
Properties
CAS No. |
64847-71-8 |
|---|---|
Molecular Formula |
C7H14N2O2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
N-(2-sulfanylethylcarbamoyl)butanamide |
InChI |
InChI=1S/C7H14N2O2S/c1-2-3-6(10)9-7(11)8-4-5-12/h12H,2-5H2,1H3,(H2,8,9,10,11) |
InChI Key |
KNAKFIZYGQKILJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=O)NCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Sulfanylethyl)carbamoyl]butanamide can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with 2-mercaptoethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Sulfanylethyl)carbamoyl]butanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or carbamates.
Scientific Research Applications
N-[(2-Sulfanylethyl)carbamoyl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Sulfanylethyl)carbamoyl]butanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonamide/Sulfamoyl Groups
2-ethyl-N-(2-sulfamoylphenyl)butanamide (CAS 7752-27-4):
- Key Features : Replaces the sulfanylethyl group with a sulfamoylphenyl substituent.
- Functional Groups : Amide, sulfonamide (SO$2$NH$2$).
- Implications : Sulfonamides are metabolically stable and commonly used in pharmaceuticals (e.g., sulfa drugs). The sulfamoyl group enhances polarity and resistance to oxidation compared to thiols .
- Molecular Weight : 270.35 g/mol; LogP: 1.62 (indicating moderate lipophilicity) .
3,3-Dimethyl-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)butanamide (Compound 12 in ):
Butanamide Derivatives with Aromatic Substituents
- Functional Groups: Amide, aromatic ether. Implications: Demonstrates potent opioid activity, highlighting how aromatic substituents on butanamide backbones can confer significant pharmacological effects .
N-(4-methyl-9H-xanthen-9-yl)butanamide (CAS 7473-48-5):
Sulfanyl vs. Sulfinyl/Sulfonyl Derivatives
- (2S)-2-(acetylamino)-N-methyl-4-[(R)-methylsulfinyl]butanamide (): Key Features: Methylsulfinyl (CH$_3$SO) group. Functional Groups: Amide, sulfoxide. Implications: Sulfoxides are more polar and less reactive than thiols, improving oxidative stability but reducing nucleophilicity .
Compounds with Amino/Cyano Substituents
- N-(cyanomethyl)-4-phenylsulfanyl-2-(2-phenylsulfanylethyl)butanamide (): Key Features: Dual phenylsulfanyl groups and a cyanomethyl substituent. Functional Groups: Amide, thioether, nitrile. Implications: Nitriles (cyano groups) enhance electrophilicity and metabolic resistance, while thioethers offer moderate reactivity .
- 4-Amino-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)butanamide (CAS 61059-60-7): Key Features: Amino and indolyl substituents. Functional Groups: Amide, amine, hydroxyl. Implications: Amino groups improve solubility, while indole moieties may interact with serotonin receptors or enzymes .
Data Table: Comparative Analysis of Butanamide Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Functional Groups | LogP | Key Properties |
|---|---|---|---|---|---|---|
| N-[(2-Sulfanylethyl)carbamoyl]butanamide | Not provided | C$7$H${14}$N$2$O$2$S | 2-sulfanylethyl carbamoyl | Amide, thiol | ~1.5* | Nucleophilic, redox-active |
| 2-ethyl-N-(2-sulfamoylphenyl)butanamide | 7752-27-4 | C${12}$H${18}$N$2$O$3$S | Ethyl, sulfamoylphenyl | Amide, sulfonamide | 1.62 | Polar, stable |
| 4-Methoxybutyrylfentanyl | Not provided | C${23}$H${30}$N$2$O$2$ | Methoxyphenyl, piperidinyl | Amide, aromatic ether | ~3.8† | High bioactivity |
| N-(cyanomethyl)-4-phenylsulfanyl-... | Not provided | C${20}$H${22}$N$2$OS$2$ | Phenylsulfanyl, cyanomethyl | Amide, thioether, nitrile | ~3.0‡ | Electrophilic, stable |
| (2S)-2-(acetylamino)-...methylsulfinyl | Not provided | C$8$H${16}$N$2$O$3$S | Methylsulfinyl | Amide, sulfoxide | ~0.5§ | Polar, oxidation-resistant |
*Estimated based on structural analogs. †Predicted using PubChem data. ‡Calculated from SMILES (). §From InChiKey properties ().
Research Findings and Implications
- Reactivity : The sulfanyl group in this compound may enable disulfide bond formation or metal chelation, unlike sulfonamides/sulfoxides, which are inert to such reactions .
- Pharmacology : Aromatic substituents (e.g., methoxyphenyl in 4-Methoxybutyrylfentanyl) drastically enhance receptor binding, suggesting that the target compound’s activity depends on substituent choice .
- Toxicity : Thiol-containing compounds may exhibit higher acute toxicity due to oxidative stress induction, whereas sulfonamides are generally better tolerated .
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